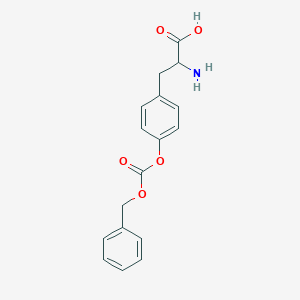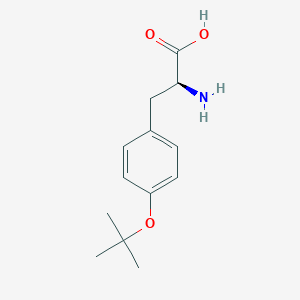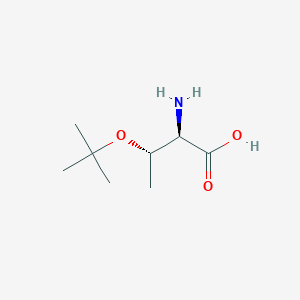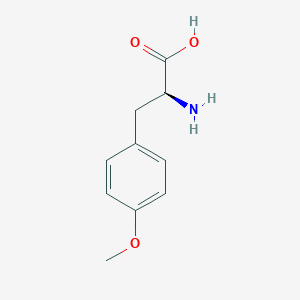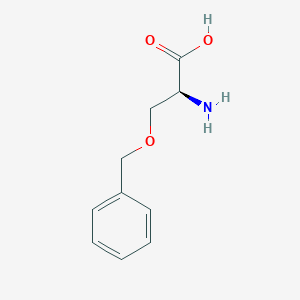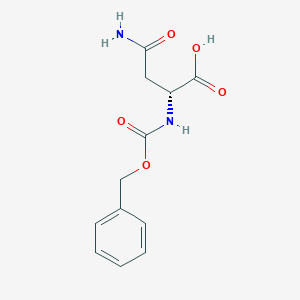
N-Cbz-D-Asparagine
Vue d'ensemble
Description
N-Cbz-D-Asparagine, also known as Nα-Carbobenzoxy-D-asparagine, is a derivative of the amino acid asparagine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the asparagine molecule. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Applications De Recherche Scientifique
N-Cbz-D-Asparagine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected amino acid building block.
Biology: It is employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is used in the design and synthesis of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
Target of Action
N-Cbz-D-Asparagine is a derivative of the amino acid asparagine . Asparagine is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, the primary targets of this compound are likely to be similar to those of asparagine.
Mode of Action
Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine is involved in several biochemical pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine is also reported to play a vital role in the development of cancer cells . The major pathway of asparagine synthesis takes place by ammonium assimilation into the amide position of glutamine and then into the amide nitrogen of asparagine .
Pharmacokinetics
It is known that the compound has high gi absorption . Its skin permeation is low, with a Log Kp of -7.98 cm/s .
Result of Action
Asparagine is known to contribute to cell proliferation, invasion, and migration, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
N-Cbz-D-Asparagine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Asparagine synthetase, for instance, catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-D-Asparagine typically involves the protection of the amino group of D-asparagine with a benzyloxycarbonyl group. One common method is to react D-asparagine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cbz-D-Asparagine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding D-asparagine.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly employed.
Major Products Formed:
Hydrolysis: D-asparagine.
Substitution: Various substituted derivatives of D-asparagine.
Coupling Reactions: Peptides and proteins with this compound as a building block.
Comparaison Avec Des Composés Similaires
N-Cbz-L-Asparagine: The L-isomer of N-Cbz-D-Asparagine, used similarly in peptide synthesis.
N-Boc-D-Asparagine: Another protected form of D-asparagine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.
N-Fmoc-D-Asparagine: A protected form with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the use of the benzyloxycarbonyl protecting group. This combination provides distinct reactivity and selectivity in peptide synthesis, making it a valuable tool in the preparation of complex peptides and proteins .
Propriétés
IUPAC Name |
(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCKRCGERFLLHP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364824 | |
| Record name | N-Cbz-D-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4474-86-6 | |
| Record name | N-Cbz-D-Asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


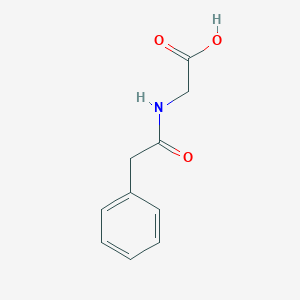

![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)
